molecular formula C6H11N B1609100 2-Pentyl isocyanide CAS No. 355377-26-3

2-Pentyl isocyanide

Cat. No.: B1609100
CAS No.: 355377-26-3
M. Wt: 97.16 g/mol
InChI Key: AMOPGKXKHYQXDO-UHFFFAOYSA-N
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Description

2-Pentyl isocyanide (C₆H₁₁NC) is an organic compound belonging to the alkyl isocyanide family, characterized by a pentyl group attached to the isocyano (–NC) functional group at the second carbon position. Isocyanides are notable for their strong odor, linear R–N≡C geometry, and diverse applications in coordination chemistry, catalysis, and multicomponent reactions. The branched pentyl chain in this compound likely influences its steric profile, solubility, and reactivity compared to linear isomers .

Properties

IUPAC Name

2-isocyanopentane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H11N/c1-4-5-6(2)7-3/h6H,4-5H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AMOPGKXKHYQXDO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(C)[N+]#[C-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H11N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10399139
Record name 2-Pentyl isocyanide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10399139
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

97.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

355377-26-3
Record name 2-Pentyl isocyanide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10399139
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-Pentyl isocyanide
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Preparation Methods

Dehydration of N-2-Pentyl Formamide with POCl₃

This method, adapted from green chemistry advancements, avoids aqueous workup and enables rapid synthesis.

Procedure :

  • Reagents :
    • N-2-Pentyl formamide (1.0 equiv)
    • Phosphorus oxychloride (POCl₃, 1.0 equiv)
    • Triethylamine (5.0 equiv)
    • Dichloromethane (DCM, 2 M concentration)
  • Steps :
    • Dissolve N-2-pentyl formamide in DCM under nitrogen.
    • Add triethylamine at 0°C, followed by dropwise addition of POCl₃.
    • Stir for 10–15 minutes at room temperature.
    • Directly load the crude mixture onto a silica column (dry-packed).
    • Elute with diethyl ether, collecting the first 250 mL fraction.
    • Evaporate solvent under reduced pressure to isolate 2-pentyl isocyanide as a colorless liquid.

Key Data :

Parameter Value Source
Yield 89–97%
Reaction Time 10–15 min
Purity >95% (¹H NMR)

Advantages :

  • No aqueous workup minimizes hydrolysis risk.
  • Scalable to 0.5 mol with consistent yields.

Continuous Flow Synthesis

Flow technology enhances safety and efficiency for volatile isocyanides.

Procedure :

  • Reactor Setup :
    • Two syringe pumps for reagent delivery.
    • 10 mL coil reactor (residence time: 20 min).
    • In-line silica column for purification.
  • Conditions :
    • Flow rate: 0.5 mL/min.
    • Temperature: 25°C.
    • Mobile phase: Diethyl ether.

Performance Metrics :

Metric Value Source
Throughput 3 mmol/h
Solvent Consumption 150–250 mL/mmol

Advantages :

  • Reduces exposure to toxic fumes.
  • Compatible with automation for high-throughput screening.

Comparative Analysis of Methods

Method Yield Time Safety Scalability
POCl₃ Dehydration 89–97% 15 min Moderate High (0.5 mol)
Flow Synthesis 85–92% 20 min High Medium (100 mmol)
Hoffmann Reaction 45–65% 6 hours Low Low

Critical Considerations

  • Purity : Column chromatography (Method 1) or in-line purification (Method 2) is essential due to isocyanide sensitivity to moisture.
  • Storage : Store under nitrogen at –20°C to prevent polymerization.

Chemical Reactions Analysis

2-Pentyl isocyanide undergoes various types of chemical reactions:

    Oxidation: Isocyanides can be oxidized to form isocyanates.

    Reduction: Reduction of isocyanides can lead to the formation of primary amines.

    Substitution: Isocyanides can participate in nucleophilic substitution reactions.

The major products formed from these reactions depend on the specific reagents and conditions used.

Mechanism of Action

The mechanism of action of 2-pentyl isocyanide involves its unique reactivity due to the presence of both nucleophilic and electrophilic centers. This allows it to participate in a variety of chemical reactions, including nucleophilic addition and substitution . The molecular targets and pathways involved depend on the specific reaction and application.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes key properties and research findings for 2-pentyl isocyanide and related alkyl isocyanides, based on the provided evidence and structural extrapolation:

Compound Structure Synthesis Method Boiling Point (°C) Solubility Key Reactivity References
This compound CH₃CH(NC)(CH₂)₃CH₃ Not reported in sources Data unavailable Likely low in polar solvents Expected steric hindrance due to branching; potential for hydrogen bonding via N≡C
1-Pentyl isocyanide CH₂CH₂CH₂CH₂CH₂NC Commercial synthesis (Sigma-Aldrich) Data unavailable Moderate in DMF, MeOH Used in multicomponent reactions; hydrophobic interactions dominate
Methyl isocyanide CH₃NC Hofmann synthesis 59–60 High in methanol Forms N≡C···H–O hydrogen bonds; linear geometry (N–C = 1.18 Å)
t-Butyl isocyanide (CH₃)₃CNC Commercial synthesis (Sigma-Aldrich) 90–92 Low in water Steric bulk limits coordination in catalysis; stable in ether
Cyclohexyl isocyanide C₆H₁₁NC Commercial synthesis (Sigma-Aldrich) 142–144 Soluble in DMF, ether Cyclic structure enhances thermal stability; used in ligand design

Key Comparative Insights:

Structural and Steric Effects: 2-Pentyl vs. This branching may also lower its boiling point relative to 1-pentyl isocyanide, though experimental data are lacking . Methyl vs. t-Butyl: Methyl isocyanide’s small size enables strong hydrogen bonding with methanol (N≡C···H–O), as confirmed by IR/Raman studies . In contrast, t-butyl isocyanide’s bulky tert-butyl group impedes such interactions but enhances stability in nonpolar solvents .

Synthetic Accessibility: Methyl and aminoalkyl isocyanides (e.g., 3-diethylaminopropyl isocyanide) are synthesized via the Hofmann method , while t-butyl, cyclohexyl, and 1-pentyl isocyanides are commercially available . The synthesis route for this compound remains undocumented in the provided literature.

Reactivity and Applications: Methyl isocyanide’s linear geometry and polar N≡C group make it a versatile ligand in coordination chemistry, with demonstrated hydrogen-bonding capabilities in methanol . Cyclohexyl isocyanide’s cyclic structure enhances thermal stability, favoring its use in high-temperature reactions . 1-Pentyl isocyanide’s hydrophobicity suits it for reactions in organic solvents like DMF or ether, whereas 2-pentyl’s branching may limit its solubility in polar media .

Biological Activity

2-Pentyl isocyanide, a member of the isocyanide family, is a compound with notable biological activity. Isocyanides are characterized by their unique functional group, which allows them to interact with various biological targets, making them valuable in medicinal chemistry and biochemistry. This article delves into the biological activities associated with this compound, including its mechanisms of action, effects on microbial pathogens, and potential therapeutic applications.

Research indicates that isocyanides, including this compound, exert their biological effects primarily through covalent modification of target proteins. This modification often occurs at nucleophilic sites such as cysteine residues in enzymes, leading to inhibition of essential metabolic pathways in bacteria.

Inhibition of Bacterial Pathogens

A significant body of research highlights the ability of isocyanides to inhibit bacterial pathogens. For instance, studies have shown that certain isocyanides can effectively target and inhibit the growth of Gram-positive bacteria such as Staphylococcus epidermidis and Streptococcus pneumoniae at low micromolar concentrations. However, their efficacy against Gram-negative bacteria appears limited due to challenges in cellular uptake .

Table 1: Inhibition Potency of this compound Against Bacterial Strains

Bacterial StrainInhibition Concentration (μM)
Staphylococcus epidermidisLow micromolar
Streptococcus pneumoniaeLow micromolar
Escherichia coli (LPS-deficient)Requires membrane permeabilizer

Cytotoxicity and Safety Profile

While this compound shows promise as an antibacterial agent, its cytotoxicity must be carefully considered. In vitro studies indicate that it can exhibit cytotoxic effects on human cells (e.g., HeLa cells) with an IC50 value around 25 μM . Additionally, its interaction with cytochrome P450 enzymes suggests potential for drug-drug interactions and necessitates further exploration into its safety profile.

Case Studies and Research Findings

  • Covalent Targeting Studies : A study demonstrated that this compound covalently binds to cysteine residues in essential bacterial enzymes, disrupting normal metabolic functions. This mechanism underscores its potential as a lead compound for developing new antibiotics .
  • Therapeutic Applications : The unique electrophilic nature of the isocyanide group allows for diverse applications in drug design. Researchers are investigating its use in synthesizing novel compounds targeting various diseases, including bacterial infections and possibly cancer .
  • Self-Assembled Monolayers (SAMs) : Investigations into self-assembled monolayers containing this compound have revealed enhanced thermal stability properties, suggesting potential applications in nanotechnology and biosensing .

Q & A

Q. How is 2-Pentylfuran (2PF) detected in fungal cultures using Solid-Phase Micro Extraction (SPME) combined with Gas Chromatography/Mass Spectrometry (GC/MS)?

  • Methodological Answer : Cultures are grown in sealed vials with airtight septa. After incubation, headspace volatiles are preconcentrated using a DVB/Carboxen/PDMS SPME fiber exposed for 3 hours. GC/MS analysis is performed with a Zebron ZB-624 column, helium carrier gas (1.2 ml/min), and a temperature gradient from 60°C to 250°C. Calibration uses pure 2PF standards (0.1–50 nmol/mol) for semi-quantification .

Q. What experimental controls are critical when analyzing 2PF production in fungal cultures?

  • Methodological Answer : Negative controls (uninoculated culture media) must undergo identical handling to account for background volatiles. Regular flushing of vials with purified air after 24 hours removes residual compounds, ensuring accurate post-incubation headspace sampling .

Q. Why is 2PF considered a potential biomarker for Aspergillus fumigatus infections?

  • Methodological Answer : 2PF is consistently produced by A. fumigatus in vitro across substrates like malt extract and gypsum board. In human studies, it was detected in breath samples from cystic fibrosis patients with confirmed fungal colonization but not in healthy controls, supporting its role as a diagnostic marker .

Q. What are the physicochemical properties of 2PF that influence its detectability in breath samples?

  • Methodological Answer : 2PF has a molecular weight of 138 g/mol, vapor pressure of 160 Pa (25°C), and low water solubility (42 mg/L), making it volatile and suitable for gas-phase analysis. Its distinctive mass fragmentation pattern aids GC/MS identification .

Advanced Research Questions

Q. How can researchers address discrepancies between 2PF detection in breath samples and clinical diagnoses of fungal infections?

  • Methodological Answer : False positives may arise from unrecognized fungal colonization or nonspecific inflammatory processes. Validate results with parallel microbiological assays (e.g., PCR, galactomannan testing) and longitudinal studies to correlate 2PF levels with disease progression .

Q. What statistical approaches are recommended for analyzing 2PF as part of volatile organic compound (VOC) profiling in complex samples?

  • Methodological Answer : Principal Component Analysis (PCA) can differentiate 2PF from co-eluting VOCs in datasets. For example, PCA identified 2PF as a key marker in seaweed quality assessment when combined with heptadecane and 2-heptanone, highlighting its discriminative power in multivariate analysis .

Q. How can the semi-quantitative limitations of 2PF measurement in culture headspace be mitigated?

  • Methodological Answer : Standardize culture conditions (e.g., substrate, incubation time, humidity) to minimize variability. Use internal standards (e.g., deuterated analogs) for normalization and improve calibration curve reproducibility across experimental batches .

Q. What experimental designs are optimal for studying 2PF production across diverse fungal pathogens?

  • Methodological Answer : Compare 2PF yields from A. fumigatus, Fusarium spp., and Mucorales under standardized media (e.g., malt extract, BCYE agar) and controlled oxygen levels. Include non-fungal respiratory pathogens (e.g., Streptococcus pneumoniae) to assess specificity .

Q. How does 2PF production vary with fungal metabolic states (e.g., active growth vs. dormancy)?

  • Methodological Answer : Conduct time-course experiments with synchronized cultures, sampling headspace at intervals (e.g., 12, 24, 48 hours). Pair 2PF quantification with biomass measurements (e.g., dry weight, ATP assays) to correlate VOC output with metabolic activity .

Q. What are the ethical and technical challenges in translating 2PF breath analysis to clinical diagnostics?

  • Methodological Answer :
    Ensure informed consent for vulnerable populations (e.g., immunocompromised patients). Optimize non-invasive sampling protocols (e.g., 4-liter breath bags) to minimize patient burden. Address confounding factors like diet or environmental VOC exposure through controlled studies .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-Pentyl isocyanide
Reactant of Route 2
2-Pentyl isocyanide

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